5-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-4-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-10-12(7-17-20-10)14(19)15-8-13(11-3-6-21-9-11)18-5-2-4-16-18/h2-7,9,13H,8H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBSIJJRWIIBPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC(C2=CSC=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-4-carboxamide typically involves multi-step reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with sulfur.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an α-haloketone with an amide.
Coupling Reactions: The final compound is obtained by coupling the synthesized rings through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxazole ring, converting it to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrazole ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated oxazole derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 5-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-4-carboxamide is , with a molecular weight of approximately 252.31 g/mol. The compound features a unique structure that includes a pyrazole ring, a thiophene moiety, and an oxazole core, which are known to contribute to its biological activity.
Antiviral Properties
Recent studies have highlighted the potential of this compound as an antiviral agent. Research indicates that derivatives of pyrazole compounds exhibit efficacy against various viral infections. For instance, pyrazole derivatives have shown activity against the hepatitis C virus (HCV) and human immunodeficiency virus (HIV), suggesting that similar structural analogs like this compound may possess comparable antiviral properties .
Immunomodulatory Effects
Isoxazole derivatives, including those related to the compound , have been reported to modulate immune responses. For example, certain isoxazole compounds have been shown to enhance T-cell proliferation and antibody production in animal models. This immunomodulatory effect could make this compound a candidate for further investigation in autoimmune diseases or as an adjuvant in vaccines .
Anti-inflammatory Activity
Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting key inflammatory pathways. The ability to reduce inflammation could position this compound as a therapeutic option for conditions characterized by chronic inflammation .
Case Studies and Research Findings
Several studies have documented the biological activities of similar compounds:
These findings suggest that this compound may share similar therapeutic potentials.
Mechanism of Action
The mechanism of action of 5-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
The compound shares structural motifs with several triazole- and pyrazole-containing derivatives synthesized in recent studies. Below is a comparative analysis based on substituents, core heterocycles, and functional groups:
Table 1: Structural Comparison with Analogous Compounds
Key Observations:
Core Heterocycle Differences: The target compound’s 1,2-oxazole core differs from the triazole scaffolds in analogues. Triazole derivatives often exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms, which may enhance target binding .
Substituent Effects :
- The thiophen-3-yl group in the target compound contrasts with thiophen-2-ylmethyl groups in triazole derivatives, suggesting divergent electronic and steric interactions .
- The ethyl linker in the target compound allows conformational flexibility, whereas rigid spacers (e.g., phenyl in triazole derivatives) may restrict binding modes .
Functional Group Impact :
- Carboxamide vs. thioether: The carboxamide in the target compound may improve water solubility compared to sulfur-containing analogues but could reduce metabolic stability .
Biological Activity
5-Methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on immunomodulatory effects, anticancer properties, and other pharmacological effects.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 302.35 g/mol |
| CAS Number | 2034348-17-7 |
| IUPAC Name | This compound |
Immunomodulatory Effects
Recent studies have highlighted the immunoregulatory properties of isoxazole derivatives, including this compound. Isoxazole derivatives have been shown to modulate immune functions significantly. For instance:
- Inhibition of Humoral Immune Response : The compound demonstrated an ability to inhibit the humoral immune response in vitro while stimulating the inductive phase of delayed-type hypersensitivity (DTH) in vivo. However, it suppressed the eliciting phase of this response .
- Impact on Cytokine Production : It has been reported that the compound inhibits LPS-induced TNF-alpha production in human whole blood cultures, indicating its potential as an anti-inflammatory agent .
Anticancer Properties
The anticancer potential of this compound is supported by various studies:
- Cell Proliferation Inhibition : Similar compounds have shown significant inhibitory effects on cancer cell lines. For example, derivatives with similar structures have exhibited IC50 values around 92.4 µM against various cancer cell lines, including colon and lung cancers .
- Mechanisms of Action : The underlying mechanisms may involve the inhibition of specific kinases and enzymes associated with tumor growth and survival pathways. Compounds in this class have been noted for their ability to inhibit cyclooxygenases (COX) and histone deacetylases (HDAC), which are critical in cancer progression .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Immune Response Modulation :
- Anticancer Activity Assessment :
Q & A
Advanced Research Question
- Design of Experiments (DoE) : Use response surface methodology to optimize variables like temperature, solvent polarity, and catalyst loading .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) while improving yield by 15–20% .
- Purification : Gradient column chromatography (hexane:ethyl acetate, 3:1 to 1:2) or recrystallization from ethanol-DMF mixtures removes unreacted intermediates .
How can contradictory biological activity data for this compound be resolved?
Advanced Research Question
Discrepancies in bioactivity (e.g., enzyme inhibition assays) may arise from:
- Purity variations : Use HPLC (C18 column, acetonitrile-water gradient) to confirm ≥95% purity before testing .
- Assay conditions : Standardize buffer pH (e.g., 7.4 vs. 6.8) and incubation times .
- Metabolic instability : Evaluate stability in liver microsomes to rule out rapid degradation .
What computational methods are suitable for molecular docking studies of this compound?
Advanced Research Question
- Software : AutoDock Vina or MOE for docking into target proteins (e.g., kinases, COX-2) .
- Parameters : Use AMBER force fields and solvation models (e.g., Poisson-Boltzmann) to calculate binding energies.
- Validation : Compare docking poses with co-crystallized ligands (PDB databases) to assess accuracy .
How to design structure-activity relationship (SAR) studies for derivatives?
Advanced Research Question
- Core modifications : Replace thiophene with furan or pyridine rings to assess electronic effects .
- Substituent variation : Introduce electron-withdrawing groups (e.g., –NO₂) on the pyrazole ring to enhance binding affinity .
- QSAR modeling : Use Gaussian or CODESSA to correlate logP, polar surface area, and IC₅₀ values .
What are common impurities in its synthesis, and how are they analyzed?
Basic Research Question
- Byproducts : Unreacted oxazole intermediates or over-alkylated derivatives.
- Detection : LC-MS (ESI+) identifies masses corresponding to impurities .
- Mitigation : Quench reactions with ice-water to minimize side reactions .
How can the compound’s stability under varying storage conditions be assessed?
Advanced Research Question
- Accelerated stability studies : Expose to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- Light sensitivity : Store in amber vials and test UV-vis spectra after 24-hour light exposure .
- Solution stability : Assess in PBS (pH 7.4) and DMSO at –20°C, 4°C, and 25°C .
What analytical techniques validate synthetic intermediates?
Basic Research Question
- TLC : Monitor reaction progress using silica gel plates (ethyl acetate:hexane, 1:1) .
- Mass spectrometry : Confirm molecular ions (e.g., m/z 345 [M+H]⁺ for the oxazole precursor) .
- Elemental analysis : Match calculated vs. observed C, H, N percentages (±0.3%) .
How to explore its potential as a kinase inhibitor?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
